Epinephryl borate
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Overview
Description
Epinephryl borate is a chemical compound formed by the complexation of epinephrine with boric acid. It is primarily used in ophthalmic solutions to reduce elevated intraocular pressure in conditions such as chronic open-angle glaucoma . The compound is known for its stability and effectiveness in maintaining the desired therapeutic effects of epinephrine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Epinephryl borate is synthesized by reacting epinephrine with boric acid. The reaction typically involves dissolving epinephrine in water and adding boric acid under controlled conditions to form the borate complex. The reaction is carried out at a specific pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Epinephryl borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, epinephrine.
Substitution: The borate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from these reactions include various epinephrine derivatives and borate esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Epinephryl borate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for epinephrine.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
Epinephryl borate exerts its effects by interacting with adrenergic receptors in the eye. The compound reduces intraocular pressure by decreasing the production of aqueous humor and increasing its outflow. The borate complex enhances the stability and bioavailability of epinephrine, ensuring sustained therapeutic effects .
Comparison with Similar Compounds
Epinephrine: The parent compound, used in various medical applications.
Dipivefrin: A prodrug of epinephrine, used in ophthalmology.
Phenylephrine: Another adrenergic agonist used for similar purposes.
Uniqueness: Epinephryl borate is unique due to its enhanced stability and effectiveness in reducing intraocular pressure compared to other similar compounds. The borate complexation provides additional benefits in terms of prolonged action and reduced side effects .
Properties
CAS No. |
5579-16-8 |
---|---|
Molecular Formula |
C9H12BNO4 |
Molecular Weight |
209.01 g/mol |
IUPAC Name |
(1R)-1-(2-hydroxy-1,3,2-benzodioxaborol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12BNO4/c1-11-5-7(12)6-2-3-8-9(4-6)15-10(13)14-8/h2-4,7,11-13H,5H2,1H3/t7-/m0/s1 |
InChI Key |
ZNMXKJDERFMXNF-ZETCQYMHSA-N |
Isomeric SMILES |
B1(OC2=C(O1)C=C(C=C2)[C@H](CNC)O)O |
SMILES |
B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |
Canonical SMILES |
B1(OC2=C(O1)C=C(C=C2)C(CNC)O)O |
Appearance |
Solid powder |
5579-16-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Epinephryl borate; Epinephrine borate; Eppy/N; l-Epinephrinyl borate; l-Adrenaline borate; EINECS 226-961-8; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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